2-[2-Ethoxy-6-iodo-4-(4-methylpiperidine-1-carbothioyl)phenoxy]-1-morpholin-4-ylethanone
Overview
Description
2-[2-Ethoxy-6-iodo-4-(4-methylpiperidine-1-carbothioyl)phenoxy]-1-morpholin-4-ylethanone is a complex organic compound with a unique structure that includes an ethoxy group, an iodine atom, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Ethoxy-6-iodo-4-(4-methylpiperidine-1-carbothioyl)phenoxy]-1-morpholin-4-ylethanone typically involves multiple steps, including the formation of the core phenoxy structure, introduction of the iodine atom, and subsequent functionalization with the piperidine and morpholine rings. Common synthetic routes may involve:
Formation of the Phenoxy Structure: This step often involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions.
Introduction of the Iodine Atom: Iodination can be achieved using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a catalyst.
Functionalization with Piperidine and Morpholine Rings: This step may involve nucleophilic substitution reactions where the piperidine and morpholine rings are introduced using appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-Ethoxy-6-iodo-4-(4-methylpiperidine-1-carbothioyl)phenoxy]-1-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-Ethoxy-6-iodo-4-(4-methylpiperidine-1-carbothioyl)phenoxy]-1-morpholin-4-ylethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-Ethoxy-6-iodo-4-(4-methylpiperidine-1-carbothioyl)phenoxy]-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxy-6-iodo-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide
- 4-Iodo-2-ethoxyphenol
- 2-Ethoxy-6-iodo-4-methylphenol
Uniqueness
2-[2-Ethoxy-6-iodo-4-(4-methylpiperidine-1-carbothioyl)phenoxy]-1-morpholin-4-ylethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-ethoxy-6-iodo-4-(4-methylpiperidine-1-carbothioyl)phenoxy]-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29IN2O4S/c1-3-27-18-13-16(21(29)24-6-4-15(2)5-7-24)12-17(22)20(18)28-14-19(25)23-8-10-26-11-9-23/h12-13,15H,3-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMFQXUEWVWHHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCC(CC2)C)I)OCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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